1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: 3,4-Dimethoxyphenylpyrrole-2-carboxylic acid.
Reduction: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring but with an ethylamine group instead of a pyrrole ring.
3,4-Dimethoxyphenylacetonitrile: Another compound with similar methoxy substitutions but with a nitrile group.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a pyrrole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-6-5-10(8-13(12)17-2)14-7-3-4-11(14)9-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVVAVDZWWLWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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